molecular formula C23H22BrNO4S B253689 N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIPHENYLACETAMIDE

N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIPHENYLACETAMIDE

Cat. No.: B253689
M. Wt: 488.4 g/mol
InChI Key: QFGLFXYWQHGVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIPHENYLACETAMIDE is a complex organic compound with a unique structure that includes a brominated furan ring, a sulfonylated tetrahydrothiophene ring, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIPHENYLACETAMIDE typically involves multiple steps, starting with the bromination of a furan ring. This is followed by the introduction of the sulfonylated tetrahydrothiophene ring and the diphenylacetamide moiety through a series of coupling reactions. Common reagents used in these reactions include bromine, sulfonyl chlorides, and various amines. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIPHENYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl or aryl groups .

Scientific Research Applications

N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIPHENYLACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIPHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The brominated furan ring and the sulfonylated tetrahydrothiophene ring are believed to play key roles in its biological activity. These moieties can interact with enzymes and receptors, leading to the modulation of various cellular processes. The exact pathways involved are still under investigation, but studies suggest that the compound may inhibit certain enzymes or interfere with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIPHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a brominated furan ring and a sulfonylated tetrahydrothiophene ring sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H22BrNO4S

Molecular Weight

488.4 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2,2-diphenylacetamide

InChI

InChI=1S/C23H22BrNO4S/c24-21-12-11-20(29-21)15-25(19-13-14-30(27,28)16-19)23(26)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,19,22H,13-16H2

InChI Key

QFGLFXYWQHGVKC-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)Br)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)Br)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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